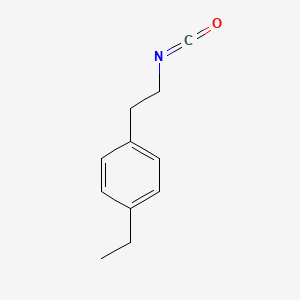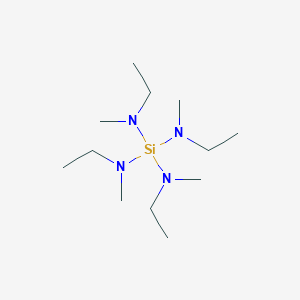
2,5-Dimethylphenylzinc iodide
Descripción general
Descripción
2,5-Dimethylphenylzinc iodide is a chemical compound that is widely used in scientific research. It is a reagent that is used in organic synthesis and is known for its ability to form carbon-carbon bonds. This compound is made up of two main components: 2,5-dimethylphenyl and zinc iodide.
Aplicaciones Científicas De Investigación
Aminating Reagents and Aromatic Substitution
1,1,1-Trimethylhydrazinium iodide is highlighted as a novel reagent for aromatic amination via vicarious nucleophilic substitution, suggesting potential applications of similar iodide compounds in obtaining aromatic amines, which are crucial intermediates in pharmaceuticals, dyes, and agrochemicals (Pagoria, Mitchell, & Schmidt, 1996).
Trace Level Determination
A method involving 2,6-dimethylphenol for the trace level determination of iodide highlights the importance of dimethylphenyl compounds in analytical chemistry, particularly in the quantification of iodine-related species in various matrices (Shin, Oh-Shin, Kim, & Ryu, 1996).
Cross-Coupling Reactions
Studies on pyrimidine derivatives showcase the utility of cross-coupling reactions involving iodides with metal organics, such as zinc bromide, under palladium catalysis. This indicates potential applications of 2,5-Dimethylphenylzinc iodide in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals (Yamanaka, An-Naka, Kondo, & Sakamoto, 1985).
Silaboration of Allenes
Research involving the palladium-catalyzed silaboration of allenes using organic iodides as initiators sheds light on the role of iodides in facilitating regio- and stereoselective synthesis of organosilicon compounds, which are valuable in materials science and organic synthesis (Chang, Rayabarapu, Yang, & Cheng, 2005).
Mecanismo De Acción
Target of Action
This compound is an organozinc reagent , which are typically used in organic synthesis rather than having a biological target.
Mode of Action
As an organozinc compound, 2,5-Dimethylphenylzinc iodide likely acts as a nucleophile in chemical reactions . It can participate in various types of reactions including Negishi coupling and other cross-coupling reactions, contributing to the formation of carbon-carbon and carbon-heteroatom bonds .
Biochemical Pathways
Instead, it facilitates the synthesis of complex organic molecules that may interact with biological systems .
Pharmacokinetics
Its bioavailability would likely be low due to its reactivity and potential instability in biological environments .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds through various types of chemical reactions
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is typically stored at low temperatures (2-8°C) to maintain stability . Additionally, it is sensitive to moisture and air, and thus must be handled under inert conditions .
Análisis Bioquímico
Biochemical Properties
2,5-Dimethylphenylzinc iodide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a nucleophile in reactions catalyzed by enzymes such as transferases and ligases. The compound’s reactivity is attributed to the presence of the zinc atom, which can coordinate with different biomolecules, facilitating the transfer of the phenyl group to other substrates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. Additionally, this compound can affect the expression of genes related to metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The zinc atom in the compound can form coordination bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at low temperatures (2-8°C) and under inert conditions. Prolonged exposure to air and moisture can lead to its degradation, affecting its reactivity and efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in the synthesis of complex organic molecules by acting as a nucleophile in enzymatic reactions. The compound’s interaction with enzymes such as oxidoreductases and transferases can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells. Once inside, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can influence its accumulation and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular respiration and energy production .
Propiedades
IUPAC Name |
1,4-dimethylbenzene-6-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSTVQRJJCDLOT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)